Enhanced Lipophilicity over 4-Phenyl-1,2,3-thiadiazole
4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole exhibits a significantly higher calculated LogP value of 4.2528 , compared to the simpler 4-phenyl-1,2,3-thiadiazole analog, which has a LogP of 2.55 . This represents an increase in lipophilicity of approximately 1.7 log units, indicating a substantially greater affinity for non-polar environments. The enhanced lipophilicity is attributed to the addition of the cyclohexyl ring, which increases the compound's hydrophobic surface area.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.2528 |
| Comparator Or Baseline | 4-Phenyl-1,2,3-thiadiazole: LogP = 2.55 |
| Quantified Difference | ΔLogP = +1.70 |
| Conditions | Calculated partition coefficient (octanol/water); data from vendor technical datasheet and chemical database |
Why This Matters
Higher LogP correlates with improved membrane permeability and potential for better oral absorption or blood-brain barrier penetration, critical factors in lead compound selection for drug discovery programs targeting intracellular or CNS indications.
